molecular formula C24H37N5O4 B1431422 (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine CAS No. 1423018-09-0

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B1431422
CAS No.: 1423018-09-0
M. Wt: 459.6 g/mol
InChI Key: WWXXNIKKZNJTKM-PPHPATTJSA-N
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Description

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine: is a click chemistry reagent containing an azide group. It is widely used in various chemical reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The compound is known for its high reactivity and specificity, making it a valuable tool in chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine is synthesized through a series of chemical reactions involving the introduction of an azide group into the molecule. The synthetic route typically involves the following steps:

    Protection of Functional Groups: Protecting groups are introduced to prevent unwanted reactions during the synthesis.

    Introduction of Azide Group: The azide group is introduced using reagents such as sodium azide or trimethylsilyl azide.

    Deprotection: The protecting groups are removed to yield the final product

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions: (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine involves the reactivity of its azide group. In CuAAc reactions, the azide group reacts with an alkyne in the presence of a copper catalyst to form a triazole ring. In SPAAC reactions, the azide group reacts with a strained alkyne without the need for a catalyst . These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis and biological research.

Comparison with Similar Compounds

Uniqueness: (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine is unique due to its high reactivity and specificity in click chemistry reactions. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile and valuable in various scientific research applications .

Properties

IUPAC Name

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXXNIKKZNJTKM-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 2
Reactant of Route 2
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 3
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 4
Reactant of Route 4
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 5
Reactant of Route 5
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 6
Reactant of Route 6
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine

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